4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide
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Description
The compound “4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms, akin to a benzene ring) with a fluorine atom attached . The presence of a sulfonamide group indicates potential for a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine ring and the phenyl ring are likely to be planar due to the nature of their bonding. The fluorine atom on the phenyl ring would be expected to have an electronegative effect, potentially influencing the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The morpholine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the oxygen or nitrogen. The fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the polar morpholine ring could impact its solubility in various solvents .Future Directions
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c15-12-5-3-11(4-6-12)13-10-17(7-8-21-13)14(18)2-1-9-22(16,19)20/h3-6,13H,1-2,7-10H2,(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKDMHQCGNEEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCS(=O)(=O)N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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